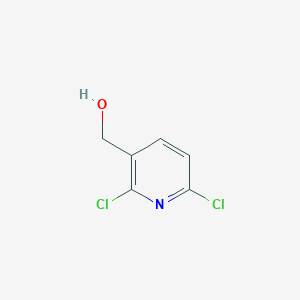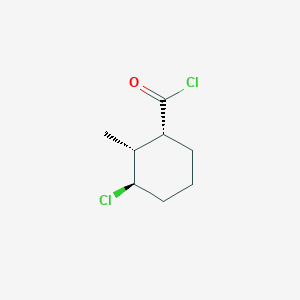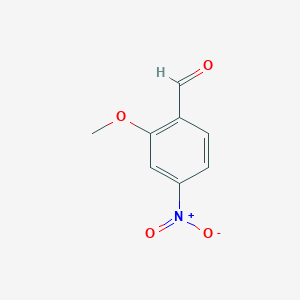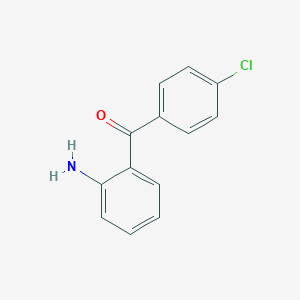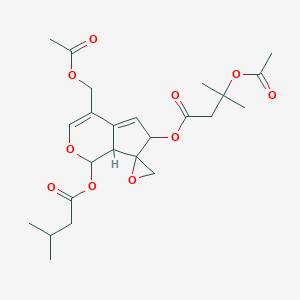
乙酰缬草酸酯
描述
科学研究应用
乙酰瓦勒酸具有广泛的科学研究应用:
作用机制
乙酰瓦勒酸主要通过抑制 Na+/K±ATP 酶活性发挥作用 . 这种抑制破坏了跨细胞膜的离子转运,导致各种生理效应。 此外,乙酰瓦勒酸会破坏 Otub1 和 c-Maf 之间的相互作用,导致 c-Maf 在蛋白酶体中发生多泛素化和降解 . 这种机制在抗骨髓瘤活性方面尤为重要 .
生化分析
Biochemical Properties
Acevaltrate has been found to inhibit the Na+/K±ATPase activity in the rat kidney and brain hemispheres . This interaction with the Na+/K±ATPase enzyme suggests that Acevaltrate may play a role in regulating ion balance within cells .
Cellular Effects
Acevaltrate has been shown to induce myeloma cell apoptosis . It disrupts the interaction of Otub1/c-Maf, inhibiting Otub1 activity and leading to c-Maf polyubiquitination and subsequent degradation in proteasomes . This suggests that Acevaltrate can influence cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of Acevaltrate involves disrupting the interaction of Otub1/c-Maf, inhibiting Otub1 activity, and leading to c-Maf polyubiquitination and subsequent degradation in proteasomes . This indicates that Acevaltrate exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression .
Metabolic Pathways
Its interaction with the Na+/K±ATPase enzyme suggests it may be involved in ion transport and homeostasis .
准备方法
合成路线和反应条件
乙酰瓦勒酸可以通过瓦勒酸(另一种环烯醚萜化合物)的酯化合成。 该反应涉及使用乙酸酐和吡啶作为试剂 . 反应通常在室温下进行,需要通过柱色谱进行纯化以获得纯产物 .
工业生产方法
乙酰瓦勒酸的工业生产涉及从缬草 glechomifolia 的根部提取该化合物。 提取过程包括干燥和研磨植物材料,然后使用乙醇或甲醇进行溶剂提取 . 然后对提取物进行各种纯化步骤,包括液液萃取和色谱,以分离乙酰瓦勒酸 .
化学反应分析
反应类型
乙酰瓦勒酸经历了几种类型的化学反应,包括:
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾.
还原: 使用硼氢化钠和氢化铝锂等还原剂.
取代: 酯化反应通常涉及乙酸酐和吡啶.
主要形成的产物
相似化合物的比较
. 这些化合物具有相似的结构和生物活性,但在特定的化学修饰方面有所不同。 乙酰瓦勒酸在其对 Na+/K±ATP 酶的强效抑制及其破坏 Otub1/c-Maf 轴的能力方面是独一无二的 .
类似化合物的列表
- 瓦勒酸
- 二氢瓦勒酸
- IVHD 瓦勒酸
属性
IUPAC Name |
[4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-acetyloxy-3-methylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O10/c1-13(2)7-19(27)33-22-21-17(16(11-30-22)10-29-14(3)25)8-18(24(21)12-31-24)32-20(28)9-23(5,6)34-15(4)26/h8,11,13,18,21-22H,7,9-10,12H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKBQAVMKVZEOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1C2C(=CC(C23CO3)OC(=O)CC(C)(C)OC(=O)C)C(=CO1)COC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865184 | |
| Record name | 4-[(Acetyloxy)methyl]-1-[(3-methylbutanoyl)oxy]-6,7a-dihydro-1H-spiro[cyclopenta[c]pyran-7,2'-oxiran]-6-yl 3-(acetyloxy)-3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Acevaltrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034494 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
25161-41-5 | |
| Record name | Acevaltrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034494 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
83 - 84 °C | |
| Record name | Acevaltrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034494 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does acevaltrate interact with any specific enzymes?
A1: Yes, research suggests that acevaltrate inhibits P-type ATPases, particularly the Na+/K+-ATPase, which plays a crucial role in maintaining cellular ion gradients. [] This inhibitory effect has been observed in rat models using acevaltrate isolated from Valeriana glechomifolia. []
Q2: Are there other molecular targets of acevaltrate?
A3: Recent research points to acevaltrate's interaction with the Otub1/c-Maf axis, specifically inhibiting Otub1. [, , ] This inhibition has been linked to the induction of apoptosis (programmed cell death) in myeloma cells. [, , ]
Q3: Does acevaltrate influence Hypoxia-Inducible Factor 1-alpha (HIF-1α)?
A4: Studies indicate that acevaltrate can suppress the accumulation of HIF-1α in cancer cells. [] This suppression is associated with promoting apoptosis and inhibiting the proliferation of cancer cells. []
Q4: What is the molecular formula and weight of acevaltrate?
A4: While the provided research excerpts do not explicitly state the molecular formula and weight of acevaltrate, they mention that it is an iridoid valepotriate. Based on existing chemical databases, the molecular formula of acevaltrate is C23H28O11, and its molecular weight is 464.44 g/mol.
Q5: What spectroscopic data are available for acevaltrate?
A6: Several research papers discuss the mass spectrometry analysis of acevaltrate. Specific fragmentation pathways have been identified using electrospray ionization ion-trap mass spectrometry (ESI-MSn), providing insights into its structural characteristics. [, , ] Additionally, (13)C-NMR spectroscopy has been employed to elucidate the structure of acevaltrate and other valepotriates. []
Q6: Is acevaltrate a stable compound?
A7: Acevaltrate is known to be relatively unstable, particularly under certain conditions. Studies have shown that it degrades over time, even when stored at low temperatures. [] This degradation is accelerated by exposure to air and higher temperatures. []
Q7: How can acevaltrate stability be improved?
A7: While specific formulation strategies for acevaltrate are not discussed in the provided research, general approaches to enhance the stability of labile compounds include:
Q8: How is acevaltrate typically analyzed and quantified?
A10: High-performance liquid chromatography (HPLC) is widely used for separating, identifying, and quantifying acevaltrate in plant extracts and pharmaceutical formulations. [, , , , , ] Different detection methods can be coupled with HPLC, including diode array detection (DAD) and mass spectrometry (MS). [, ]
Q9: What are the challenges in the analysis of acevaltrate?
A11: The instability of acevaltrate poses a significant challenge during analysis, as degradation can occur during sample preparation and analysis, potentially leading to inaccurate results. [, ]
Q10: How is the quality of acevaltrate ensured during production?
A10: Quality control measures for acevaltrate would likely involve:
Q11: What are the potential pharmacological effects of acevaltrate?
A13: While more research is needed, acevaltrate is thought to contribute to the sedative and anxiolytic effects associated with some Valeriana species. [, ] Its inhibitory action on Na+/K+-ATPase could be a contributing factor. []
Q12: Are there any toxicological concerns associated with acevaltrate?
A14: The toxicological profile of acevaltrate requires further investigation. Existing research on valepotriates, in general, presents conflicting results regarding their genotoxic potential. [] Further studies are essential to determine the long-term safety and potential adverse effects of acevaltrate.
Q13: What are the current research focuses for acevaltrate?
A13: Current research on acevaltrate appears to be focused on:
- Understanding its molecular mechanisms: Investigating its interaction with specific targets like P-type ATPases, the Otub1/c-Maf axis, and HIF-1α to elucidate its effects at a cellular level. [, , , ]
- Improving its stability: Developing strategies to prevent degradation and maintain its efficacy. []
- Exploring its therapeutic potential: Investigating its potential in conditions like anxiety, insomnia, and cancer. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


